molecular formula C9H8BrFO3 B15365510 Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Cat. No.: B15365510
M. Wt: 263.06 g/mol
InChI Key: DRYJTUALMVNTHW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is an organic compound characterized by a benzene ring substituted with bromine, fluorine, and methoxy groups, and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Esterification: The compound can be synthesized through the halogenation of 3-methoxybenzoic acid followed by esterification. The bromination and fluorination steps require specific conditions to ensure selective substitution on the benzene ring.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine substituent to hydrogen, resulting in different derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-4-fluoro-5-methoxybenzoic acid.

  • Reduction: 3-Fluoro-5-methoxybenzoic acid.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-fluoro-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: It is utilized in the development of drugs targeting various diseases due to its ability to interact with biological targets. Industry: The compound finds applications in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-fluoro-5-methoxybenzoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 3-bromo-4-methoxybenzoate: Lacks the fluorine substituent.

  • Methyl 3-fluoro-4-methoxybenzoate: Lacks the bromine substituent.

  • Methyl 3-bromo-5-methoxybenzoate: Position of methoxy group differs.

Uniqueness: Methyl 3-bromo-4-fluoro-5-methoxybenzoate is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-5-methoxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3

InChI Key

DRYJTUALMVNTHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)F

Origin of Product

United States

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